molecular formula C16H15FN2O5S2 B15106309 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15106309
M. Wt: 398.4 g/mol
InChI Key: BYUZPUFXGQTRNS-QPEQYQDCSA-N
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Description

This compound is a thiazolidinone derivative characterized by two key structural motifs:

Thiazolidinone Core: A 1,3-thiazolidin-2,4-dione ring with a (5Z)-5-(2-fluorobenzylidene) substituent. The Z-configuration of the benzylidene group influences spatial orientation and electronic interactions .

The 2-fluorobenzylidene group contributes to lipophilicity and may enhance receptor-binding affinity, while the sulfone group improves aqueous solubility. Such structural features position this compound within a class of bioactive molecules targeting inflammation, bacterial infections, or metabolic disorders .

Properties

Molecular Formula

C16H15FN2O5S2

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H15FN2O5S2/c17-12-4-2-1-3-10(12)7-13-15(21)19(16(22)25-13)8-14(20)18-11-5-6-26(23,24)9-11/h1-4,7,11H,5-6,8-9H2,(H,18,20)/b13-7-

InChI Key

BYUZPUFXGQTRNS-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide (CAS Number: 902037-05-2) is a hybrid compound that integrates a tetrahydrothiophene moiety and a thiazolidinone framework. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN2O5S2C_{17}H_{17}FN_2O_5S_2, with a molecular weight of approximately 412.5 g/mol. The structure includes functional groups that are known to influence biological activity, such as dioxo and amide linkages.

PropertyValue
Molecular FormulaC17H17FN2O5S2C_{17}H_{17}FN_2O_5S_2
Molecular Weight412.5 g/mol
CAS Number902037-05-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to this compound. For instance, compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values around 0.31 µM were reported for related compounds, indicating strong antiproliferative effects .
  • NCI 60 Cell Line Screen : Compounds exhibited varying sensitivities across different cancer types, with some showing GI50 values below 0.01 µM in leukemia and colon cancer cell lines .

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of DNA damage .
  • Cell cycle arrest in the G2/M phase.
  • Activation of apoptotic pathways via caspase activation .

Antimicrobial Activity

Thiazolidinone derivatives have also been studied for their antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens:

  • Antibacterial Activity : Similar compounds have shown activity against both gram-positive and gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml against specific strains .

Case Studies

  • Study on Thiazolidinone Derivatives : A comprehensive review highlighted that compounds with thiazolidinone cores demonstrated a wide range of biological activities including antidiabetic and antioxidant effects . The modifications made to the thiazolidinone structure significantly impacted their biological profiles.
  • Hybrid Molecule Research : Research focusing on hybrid molecules containing thiazolidinone structures indicated promising results in anticancer assays against multiple cell lines, reinforcing the need for further exploration into their therapeutic potential .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs differ in substituents on the thiazolidinone core and acetamide side chain. Key comparisons include:

Compound R1 (Benzylidene Substituent) R2 (Acetamide Side Chain) Key Features Potential Impact on Properties
Target Compound 2-fluorophenyl 1,1-dioxidotetrahydrothiophen-3-yl Sulfone group enhances polarity; Z-configuration stabilizes geometry. Improved solubility and metabolic stability; stronger hydrogen bonding .
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Phenyl (no fluorine) 2-methylphenyl 2-thioxo (instead of 2,4-dioxo); methylphenyl increases hydrophobicity. Reduced solubility; possible thiol-mediated redox interactions .
2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxyphenyl 5-methyl-1,3,4-thiadiazol-2-yl Methoxy group donates electrons; thiadiazole enhances π-stacking. Increased electron density may reduce electrophilicity; thiadiazole improves membrane permeability .
2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiophen-2-yl 2-(5-fluoro-1H-indol-3-yl)ethyl Thiophene and fluoroindole groups introduce aromaticity and fluorophilicity. Enhanced binding to hydrophobic pockets; fluorinated indole may improve blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide?

A common approach involves coupling a 2-fluorobenzylidene-substituted thiazolidinedione precursor with a tetrahydrothiophene sulfone derivative. For example, potassium carbonate in dimethylformamide (DMF) can facilitate nucleophilic substitution reactions between chloroacetylated intermediates and thiazolidinedione derivatives under room-temperature stirring, monitored via TLC for completion . Purification typically involves precipitation in water, followed by recrystallization.

Q. How should researchers characterize the structural identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm the Z-configuration of the benzylidene group via 1H^1H NMR coupling constants (e.g., JH,H1214HzJ_{H,H} \approx 12–14 \, \text{Hz} for Z-isomers).
  • IR spectroscopy : Identify carbonyl stretches (e.g., 1735 cm1^{-1} for C=O in thiazolidinedione) and sulfone peaks (~1300–1150 cm1 ^{-1}) .
  • Mass spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the (5Z)-benzylidene moiety?

Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data. For example:

  • Collect data at 298 K with Mo-Kα radiation.
  • Refine anisotropic displacement parameters for non-H atoms, applying restraints for disordered regions.
  • Validate geometry using ORTEP-3 to visualize thermal ellipsoids and confirm the Z-configuration .

Q. What experimental design considerations optimize the yield of the (5Z)-isomer during synthesis?

  • Reaction conditions : Use anhydrous sodium acetate in glacial acetic acid under reflux to stabilize the Z-isomer via hydrogen bonding .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
  • Monitoring : Employ TLC with ethyl acetate/hexane (20:80) to track reaction progress and isolate intermediates promptly.

Q. How should researchers address contradictions in spectral data (e.g., unexpected 13C^{13}C13C NMR shifts)?

  • Artifact checks : Confirm solvent peaks or impurities using deuterated solvents and baseline correction.
  • Dynamic effects : Assess tautomerization or rotational barriers via variable-temperature NMR. For example, hindered rotation in the acetamide group may cause splitting in 1H^1H NMR at lower temperatures .
  • Computational validation : Compare experimental 13C^{13}C shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .

Data Analysis and Interpretation

Q. What statistical methods are suitable for optimizing reaction parameters in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a central composite design can identify optimal conditions for coupling reactions .
  • Response surface methodology (RSM) : Model non-linear relationships to maximize yield while minimizing by-products.

Q. How can researchers validate the biological activity of this compound against off-target effects?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to PPARγ (a common target for thiazolidinediones) and assess selectivity .
  • In vitro assays : Pair cytotoxicity screens (e.g., MTT assay) with gene expression profiling to differentiate target-specific effects from general toxicity .

Troubleshooting and Advanced Techniques

Q. What strategies mitigate sulfone group degradation during prolonged storage?

  • Storage conditions : Use amber vials under inert gas (N2_2) at –20°C to prevent oxidation.
  • Stabilizers : Add radical scavengers (e.g., BHT) to solid samples.
  • Periodic analysis : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Q. How can time-resolved spectroscopy elucidate reaction mechanisms involving the thiazolidinedione core?

  • Stopped-flow UV-Vis : Capture transient intermediates during ring-opening reactions.
  • In situ IR : Track carbonyl group transformations under reflux conditions .

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